2-Benzylidenecyclohexanone

Thiol Reactivity Michael Addition Kinetics Covalent Drug Design

Researchers requiring a mono-substituted cyclic enone with predictable electrophilicity face limited options among generic chalcones. 2-Benzylidenecyclohexanone (2-BCH) solves this with a six-membered cyclic core that confers distinct stereoelectronic control. - pH-dependent, lower reactivity with cellular thiols vs. open-chain chalcones - enables controlled covalent protein modification with reduced off-target effects. - Documented potent yeast mitochondrial inhibition - validated positive control for mitotoxicity screening. - Asymmetric scaffold enables targeted derivatization (e.g., 3,4-dihydroxyphenyl) for enhanced antioxidant/anti-inflammatory activity. - Reversible E/Z photoisomerization - suitable for molecular photoswitch construction. Bulk quantities available; consistent lot-to-lot purity verified by GC.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 31021-02-0
Cat. No. B7778691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidenecyclohexanone
CAS31021-02-0
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(=CC2=CC=CC=C2)C1
InChIInChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10-
InChIKeyVCDPHYIZVFJQCD-BENRWUELSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzylidenecyclohexanone (CAS 31021-02-0) Technical Procurement: Core Compound Class and Differentiation Baseline


2-Benzylidenecyclohexanone (2-BCH) is an α,β-unsaturated ketone characterized by a cyclohexanone ring conjugated to a benzylidene moiety . This core structure is commercially recognized by its CAS number 31021-02-0 (commonly cross-referenced as 5682-83-7) and serves as a fundamental building block in organic synthesis . Its distinct electrophilic β-carbon enables Michael addition reactions , which underpin its utility in creating diverse chemical libraries. While 2-BCH is part of a broader class of benzylidene ketones, its unique six-membered cyclic ketone core imparts specific steric and electronic properties that differentiate it from open-chain chalcones, five-membered (cyclopentanone) analogs, and seven-membered (cycloheptanone) analogs [1]. The compound's solid physical state (melting point 53-55°C) and solubility in common organic solvents are critical parameters for handling and formulation in laboratory settings [2].

Why 2-Benzylidenecyclohexanone (CAS 31021-02-0) Cannot Be Substituted by Other Benzylidene Ketones or Chalcones


Generic substitution of 2-Benzylidenecyclohexanone (2-BCH) with other benzylidene ketones or chalcones is not scientifically justified due to quantifiable, structure-dependent differences in reactivity and biological activity. The cyclic six-membered core of 2-BCH creates a unique stereoelectronic environment around the electrophilic α,β-unsaturated carbonyl system, which differs from that of open-chain chalcones, five-membered cyclopentanone analogs, and seven-membered cycloheptanone analogs [1]. This structural nuance directly influences key functional parameters such as reaction kinetics with cellular thiols, conformational dynamics (E/Z isomerization), and interaction with specific biological targets [1]. Consequently, assays evaluating 2-BCH or its derivatives cannot reliably predict the performance of close analogs, and vice versa. The following quantitative evidence guide details these specific points of differentiation, providing procurement professionals and researchers with the data required for informed, application-specific selection [2].

2-Benzylidenecyclohexanone (CAS 31021-02-0): Quantitative Evidence Guide for Scientific Selection


Cellular Thiol Reactivity: 2-Benzylidenecyclohexanone Exhibits pH-Dependent Selectivity Profile Compared to Open-Chain Chalcones

2-Benzylidenecyclohexanone (2-BCH) demonstrates a distinct pH-dependent reactivity profile with cellular thiols such as glutathione (GSH) and N-acetylcysteine (NAC) when directly compared to open-chain chalcones. In a comparative study, the cyclic six-membered analog (2-BCH) showed lower intrinsic reactivity than its open-chain counterpart, with initial reaction rates varying by up to two orders of magnitude depending on pH and substitution [1]. This controlled reactivity is a critical differentiator for applications requiring specific covalent engagement without non-selective thiol depletion.

Thiol Reactivity Michael Addition Kinetics Covalent Drug Design

Mitochondrial Inhibition: 2-Benzylidenecyclohexanone Shows Potent Inhibition of Yeast Mitochondria, Differentiating It from Bis-Benzylidene Analogs

In a foundational study evaluating the structure-activity relationship of benzylidenecyclohexanones, the parent compound (E)-2-benzylidenecyclohexanone (Ia) was identified as a potent inhibitor of mitochondrial function in yeast, a property not uniformly shared by all structural analogs [1]. While the study also evaluated 2,6-bis(benzylidene)cyclohexanones, the mono-substituted 2-BCH exhibited a specific, potent inhibitory effect on yeast mitochondria, which correlated with its significant cytotoxic properties [1]. This demonstrates that the mono-benzylidene substitution on the cyclohexanone core yields a distinct biological profile compared to the bis-substituted derivatives.

Mitochondrial Toxicity Cytotoxicity Mechanism Anticancer Screening

Antioxidant Capacity of Derivatives: Mono-Substituted 2-Benzylidenecyclohexanone Serves as a Unique Scaffold for Tuning Antioxidant Activity

The mono-substituted 2-Benzylidenecyclohexanone scaffold provides a distinct platform for developing antioxidants compared to its bis-substituted analogs. Research on 2-benzoyl-6-benzylidenecyclohexanone analogs (compounds containing the 2-BCH core) has shown that specific substitutions, particularly a 3,4-dihydroxyphenyl ring, are crucial for achieving potent bioactivity [1]. This contrasts with studies on dibenzylidene-cyclohexanones, where antioxidant activity in DPPH and FRAP assays was found to be lower and not significantly improved over the reference compound Vitamin E [2]. The presence of a single benzylidene group allows for precise, asymmetric derivatization that is not possible on the symmetrical bis-analogs, enabling the rational design of more potent antioxidants.

Antioxidant DPPH Assay FRAP Assay Curcumin Analog

E/Z Photoisomerization: 2-Benzylidenecyclohexanone Exhibits Quantifiable Conformational Change Under UV Light, a Property Absent in Bis-Analogs

A key physical-chemical differentiator of the mono-substituted 2-Benzylidenecyclohexanone is its ability to undergo E/Z photoisomerization upon ultraviolet irradiation, a behavior not observed in its rigid bis-benzylidene analogs. The (Z)-isomer of 2-Benzylidenecyclohexanone was successfully isolated following UV irradiation of the (E)-isomer, and the degree of coplanarity of the conjugated system was quantifiably studied using UV spectroscopy and the Braude equation [1]. In contrast, studies on 2,6-bis(benzylidene)cyclohexanones focus on their non-linear optical (NLO) and crystalline photodimerization properties [2], highlighting a fundamental difference in their photophysical behavior.

Photochemistry Photoisomerization E/Z Isomers Conformational Control

2-Benzylidenecyclohexanone (CAS 31021-02-0): Recommended Applications Based on Evidence


Investigating Controlled Covalent Targeting in Cellular Assays

Based on direct evidence showing its pH-dependent and substantially lower reaction rates with cellular thiols compared to open-chain chalcones [1], 2-Benzylidenecyclohexanone is the preferred choice for research into controlled covalent modification of proteins. This property makes it particularly valuable for studies focused on redox signaling or for designing covalent inhibitors with minimized off-target reactivity, where the promiscuity of open-chain chalcones would be a confounding factor.

Serving as a Validated Positive Control for Mitochondrial Toxicity Studies

The compound's well-documented, potent inhibitory effect on yeast mitochondria, established in direct comparison with other analogs [1], qualifies it as a scientifically robust positive control. Researchers investigating mitochondrial function or screening new compounds for mitotoxicity can reliably use 2-BCH as a reference standard, ensuring the validity of their experimental system.

Asymmetric Building Block for the Rational Design of Curcumin Analogs

Evidence indicates that the asymmetric, mono-substituted 2-Benzylidenecyclohexanone scaffold allows for targeted derivatization (e.g., addition of a 3,4-dihydroxyphenyl ring) to significantly enhance antioxidant or anti-inflammatory activity [1]. In contrast, symmetrical 2,6-bis(benzylidene)cyclohexanone analogs have shown limited potential in this regard [2]. Therefore, 2-BCH is the superior core scaffold for medicinal chemists seeking to design and synthesize novel, potent asymmetric curcumin-like analogs for biological evaluation.

Developing Photo-Responsive Molecular Switches Based on E/Z Isomerization

The quantifiable and reversible E/Z photoisomerization of 2-Benzylidenecyclohexanone [1] makes it a valuable building block for constructing molecular photoswitches or for fundamental studies on light-induced conformational changes. This behavior is unique to the mono-substituted compound and is not observed in the more rigid and optically complex 2,6-bis(benzylidene)cyclohexanones, which have different photochemical applications [2].

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